

An In-depth Technical Guide to 4-Phenylbutylamine: Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylbutylamine, a primary amine with the chemical formula C₁₀H₁₅N, is a molecule of significant interest in medicinal chemistry and pharmacology.[1][2] It serves as a valuable research chemical and a versatile building block in the synthesis of more complex organic molecules.[1][3] This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and biological activity of **4-Phenylbutylamine**, with a particular focus on its role as a competitive inhibitor of monoamine oxidase A (MAO-A).[1][4] Detailed experimental protocols for its synthesis and for assessing its biological activity are provided, along with a thorough analysis of its spectroscopic data.

Chemical Structure and Properties

4-Phenylbutylamine consists of a phenyl group attached to a four-carbon alkyl chain terminating in an amine group.[1][2]

Chemical Structure:

Table 1: Physicochemical and Spectroscopic Properties of 4-Phenylbutylamine



Property	Value	Reference
Molecular Formula	C10H15N	[2][5]
Molecular Weight	149.23 g/mol	[1][2]
CAS Number	13214-66-9	[4][5]
Appearance	Colorless to light yellow clear liquid	[6]
Boiling Point	123-124 °C at 17 mm Hg	[4]
Density	0.944 g/mL at 25 °C	[4]
Refractive Index (n20/D)	1.519	[4]
рКа	10.66 ± 0.10 (Predicted)	[4]
¹ H NMR (500 MHz, CDCl ₃) δ (ppm)	7.26 (m, 5H, Ar-H), 2.69 (t, 2H, -CH ₂ -Ar), 2.60 (t, 2H, -CH ₂ -NH ₂), 1.63 (m, 4H, -CH ₂ -CH ₂ -)	[3]
¹³ C NMR (Predicted) δ (ppm)	~142 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~42 (-CH ₂ -NH ₂), ~36 (-CH ₂ -Ar), ~34 (-CH ₂ -), ~29 (-CH ₂ -)	
IR (Vapor Phase) ν (cm ⁻¹)	~3360 (N-H stretch), ~3020 (Ar C-H stretch), ~2930, 2860 (Aliphatic C-H stretch), ~1600, 1495, 1450 (Ar C=C stretch)	[7]
Major Mass Spec Fragments (m/z)	149 (M+), 132, 117, 105, 91, 77	

Spectroscopic Analysis ¹H NMR Spectroscopy

The ¹H NMR spectrum of **4-Phenylbutylamine** in CDCl₃ shows characteristic signals corresponding to the aromatic and aliphatic protons. The aromatic protons appear as a multiplet around 7.26 ppm. The two methylene groups adjacent to the phenyl group and the



amine group appear as triplets at approximately 2.69 ppm and 2.60 ppm, respectively. The remaining two methylene groups in the butyl chain appear as a multiplet around 1.63 ppm.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum exhibits signals for the aromatic carbons between 126-142 ppm. The carbon attached to the nitrogen atom is expected around 42 ppm, while the other aliphatic carbons are predicted to appear in the 29-36 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Phenylbutylamine** displays characteristic absorption bands. A broad peak around 3360 cm⁻¹ corresponds to the N-H stretching vibration of the primary amine. Aromatic C-H stretching vibrations are observed around 3020 cm⁻¹, while aliphatic C-H stretches appear at approximately 2930 cm⁻¹ and 2860 cm⁻¹. The aromatic ring C=C stretching vibrations are visible at around 1600, 1495, and 1450 cm⁻¹.[8][9]

Mass Spectrometry

The mass spectrum of **4-Phenylbutylamine** would show a molecular ion peak (M+) at m/z 149. Common fragmentation patterns for phenylalkylamines involve cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) and cleavage of the benzylic bond.[10] This would lead to characteristic fragment ions.

Synthesis of 4-Phenylbutylamine

4-Phenylbutylamine can be synthesized via the reduction of 4-phenylbutyronitrile. A general protocol using lithium aluminum hydride (LiAlH₄) is described below.

Experimental Protocol: Reduction of 4-Phenylbutyronitrile

Materials:

- 4-Phenylbutyronitrile
- Lithium aluminum hydride (LiAlH₄)



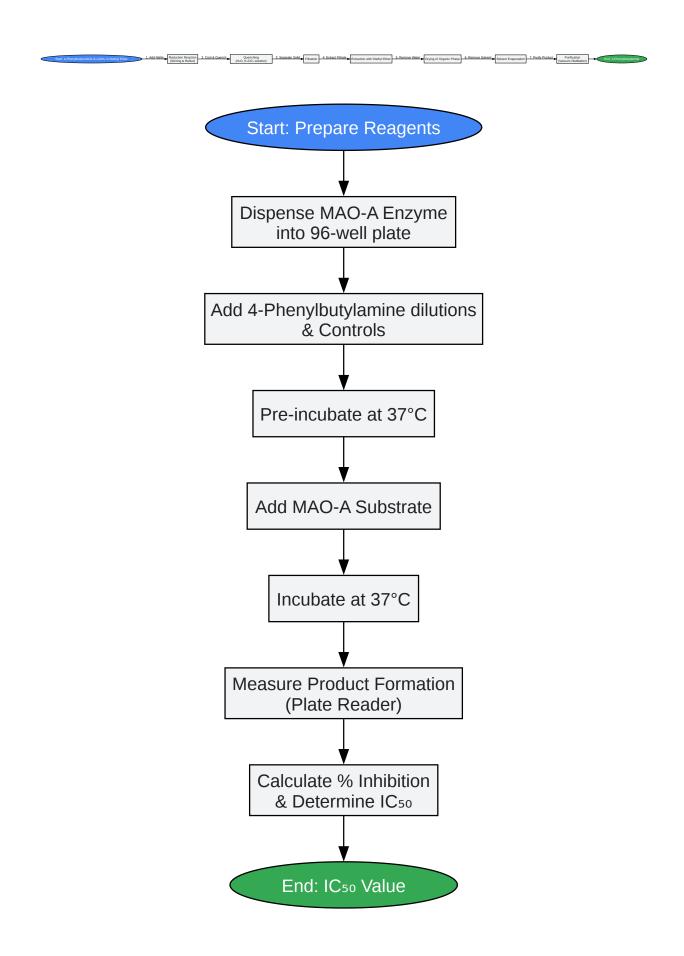
- Anhydrous diethyl ether
- Anhydrous dioxane
- Potassium carbonate
- Water
- Hydrochloric acid (for salt formation, optional)

Procedure:

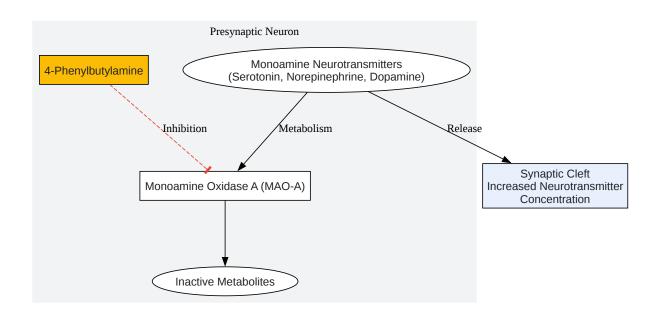
- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a
 dropping funnel, and a nitrogen inlet, a suspension of LiAlH₄ in anhydrous diethyl ether is
 prepared under a nitrogen atmosphere.
- A solution of 4-phenylbutyronitrile in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with stirring.
- After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, followed by gentle reflux.
- The reaction is then cooled in an ice bath and quenched by the sequential and careful dropwise addition of water, followed by an aqueous solution of potassium carbonate.
- The resulting precipitate is filtered off and washed with diethyl ether.
- The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield crude 4-Phenylbutylamine.
- The crude product can be purified by distillation under reduced pressure.

Diagram 1: Synthesis Workflow









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